molecular formula C13H15F3N2O3S B4234590 ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

Cat. No.: B4234590
M. Wt: 336.33 g/mol
InChI Key: IVDUWEPIYGPFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a crucial synthetic intermediate in medicinal chemistry, primarily employed in the development of novel kinase inhibitors. Its core structure is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a privileged pharmacophore known for its ability to interact with the ATP-binding site of various kinases. This compound is specifically designed for the synthesis of advanced analogs, such as N-(3-{[2-(4-alkoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]amino}propyl)carboxamides, which have demonstrated significant potency as p21-activated kinase 4 (PAK4) inhibitors. Inhibiting PAK4 is a promising therapeutic strategy for targeting cancer cell proliferation, survival, and migration . Furthermore, this scaffold is a key precursor in the generation of highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. ROCK inhibition has broad research implications in studying cardiovascular diseases, neurological disorders, and fibrotic conditions . The presence of the 2,2,2-trifluoroacetyl group enhances the molecule's metabolic stability and modulates its electronic properties, making it a valuable building block for researchers optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutic candidates in oncology and beyond.

Properties

IUPAC Name

ethyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c1-3-21-11(19)9-7-4-5-18(2)6-8(7)22-10(9)17-12(20)13(14,15)16/h3-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDUWEPIYGPFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Core Ring Modifications

  • Thieno[2,3-c]pyridine vs. Benzo[b]thiophene: METHYL 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDROBENZO[b]THIOPHENE-3-CARBOXYLATE () replaces the pyridine ring with a benzene ring.

Position 6 Substituents

  • Methyl vs. Ethyl: METHYL 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE (CAS 452088-34-5, ) substitutes a methyl group with ethyl at position 6. The longer alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Amino Group Modifications

  • Trifluoroacetyl vs. Chloroacetyl vs. Free Amino: ETHYL 2-[(CHLOROACETYL)AMINO]-5,5,7,7-TETRAMETHYL-... () uses a chloroacetyl group, which is less stable under basic conditions compared to trifluoroacetyl. This impacts synthetic utility and metabolic stability . ETHYL 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE (CAS 24237-39-6, ) retains a free amino group, increasing polarity and reactivity but reducing stability .

Ester Group Variations

  • Ethyl vs. Methyl Esters: METHYL 2-AMINO-6-ETHYL-... () employs a methyl ester, reducing molecular weight (240.32 g/mol) compared to ethyl esters. This may marginally improve solubility in polar solvents .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name (CAS) Core Structure Position 6 Amino Group Ester Group Key Properties/Effects
Target Compound Thieno[2,3-c]pyridine Methyl Trifluoroacetyl Ethyl Enhanced stability, electron-withdrawing effects
ETHYL 2-[(CHLOROACETYL)AMINO]-... (1171150-66-5) Thieno[2,3-c]pyridine - Chloroacetyl Ethyl Lower hydrolytic stability vs. trifluoroacetyl
METHYL 2-AMINO-6-ETHYL-... (452088-34-5) Thieno[2,3-c]pyridine Ethyl Free amino Methyl Higher polarity, precursor for acylated derivatives
PD 81,723 Thiophene - 3-(Trifluoromethyl) - Benchmark allosteric enhancer for adenosine A1 receptors

Table 2. Molecular Weight and Substituent Trends

Compound Type Molecular Weight (g/mol) Substituent Impact Summary
Target Compound (estimated) ~333.32 Trifluoroacetyl increases stability; ethyl ester balances lipophilicity and solubility.
Chloroacetyl Analog Not reported Chlorine’s electronegativity may reduce metabolic stability.
Free Amino Analog 240.32 () Free amino group enhances reactivity but requires protection for in vivo applications.

Biological Activity

Ethyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F3N1O3S1
  • Molecular Weight : 319.32 g/mol

The structure includes a thieno-pyridine core with a trifluoroacetyl group that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies demonstrate effectiveness against various bacterial strains.
  • The trifluoroacetyl moiety enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Antitumor Activity

Preliminary studies suggest potential antitumor effects:

  • Cell Line Studies : The compound has shown cytotoxic effects in several cancer cell lines.
  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : Interaction with various receptors could modulate signaling pathways associated with cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress and subsequent cell death in tumor cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Study 2: Antitumor Activity in Cell Lines

Another study focused on the cytotoxic effects on human breast cancer cells (MCF-7). The findings were promising:

  • IC50 Value : 15 µM after 48 hours of treatment.
Cell LineIC50 (µM)
MCF-715

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing ethyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

  • Methodology : The synthesis typically involves multi-step functionalization of a thieno[2,3-c]pyridine scaffold. A common approach includes:

Cyanoacetylation : Reacting an amino-substituted thiophene precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .

Knoevenagel Condensation : Treating the intermediate with substituted aldehydes (e.g., benzaldehydes) in toluene under catalytic piperidine and acetic acid, refluxing for 5–6 hours to generate α,β-unsaturated acrylamido derivatives .

Trifluoroacetylation : Introducing the 2,2,2-trifluoroacetyl group via nucleophilic acyl substitution, often using trifluoroacetic anhydride under inert conditions .

  • Key Data : Yields range from 72% to 94%, with purity confirmed via recrystallization in alcohols .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical Workflow :

Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹).

NMR : ¹H NMR resolves methyl groups (δ 1.2–1.4 ppm for ethyl esters) and trifluoroacetyl signals (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₆F₃N₂O₃S: ~377.08) .

  • Data Interpretation : Cross-referencing spectral data with analogs (e.g., ethyl 2-amino-6-ethyl derivatives) ensures structural fidelity .

Advanced Research Questions

Q. What strategies optimize the yield and purity during the Knoevenagel condensation step?

  • Experimental Design :

  • Catalytic System : Piperidine (0.35 mL) and acetic acid (1.3 mL) in toluene enhance reaction efficiency by balancing nucleophilicity and proton transfer .
  • Solvent Selection : Toluene’s low polarity minimizes side reactions (e.g., polymerization), while DMF or DMSO may improve solubility for sterically hindered aldehydes .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks progress; recrystallization in ethanol removes unreacted aldehydes .
    • Contradiction Analysis : Some studies report prolonged reflux (8+ hours) for bulky substituents, conflicting with standard 5–6 hour protocols. Adjustments require kinetic studies via HPLC .

Q. How does the trifluoroacetyl group influence electrochemical behavior in structure-property studies?

  • Electrochemical Profiling : Cyclic voltammetry (CV) in acetonitrile reveals redox-active sites:

  • Oxidation Peaks : Thiophene ring (≈1.2 V vs. Ag/AgCl) and trifluoroacetyl group (≈1.8 V) .
  • Reduction Peaks : Pyridine nitrogen participation (≈-0.5 V) .
    • Theoretical Framework : Density functional theory (DFT) correlates HOMO-LUMO gaps with redox potentials, predicting electron-withdrawing effects of the trifluoroacetyl group .

Q. What methodologies assess the compound’s anti-inflammatory activity in preclinical models?

  • Biological Assay Design :

In Vitro : COX-2 inhibition assays using human recombinant enzymes; IC₅₀ values compared to indomethacin .

In Vivo : Carrageenan-induced rat paw edema models measure dose-dependent reduction in swelling (10–50 mg/kg doses) .

  • Data Validation : Parallel testing of analogs (e.g., ethyl 2-cyano-3-phenyl derivatives) isolates structure-activity relationships (SAR) for the trifluoroacetyl moiety .

Contradictions and Resolution

Q. How to reconcile discrepancies in reported synthetic yields for analogous thieno[2,3-c]pyridines?

  • Case Study : Ethyl 2-amino-6-ethyl derivatives show 72–94% yields in Knoevenagel reactions , while fused pyrimidine analogs report 50–65% yields due to steric hindrance .
  • Resolution : Steric maps and computational modeling (e.g., Gaussian09) optimize substituent positioning to mitigate yield drops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.